N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid
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Overview
Description
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The resulting Boc-protected amino acid can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as H-BEA zeolite, allows for the continuous deprotection of Boc groups under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Amidation: Formation of amides through reactions with carboxylic acids or acid chlorides.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Amidation: Carboxylic acids, acid chlorides, and bases such as triethylamine.
Major Products
Scientific Research Applications
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is used in various fields of scientific research:
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: Such as N-Boc-glycine and N-Boc-alanine.
N-Cbz-protected amino acids: Such as N-Cbz-glycine and N-Cbz-alanine.
Uniqueness
N-Boc-(+/-)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid is unique due to its cis-configuration and the presence of a methyl group on the cyclohexane ring. This structural feature imparts distinct steric and electronic properties, making it valuable in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
(1R,2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHSJLZEFNANGN-ZANVPECISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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